molecular formula C24H22FN5O2 B2568519 7-Fluoro-2-methyl-3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2415634-85-2

7-Fluoro-2-methyl-3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2568519
CAS RN: 2415634-85-2
M. Wt: 431.471
InChI Key: JSXSBEMJZLOJRY-UHFFFAOYSA-N
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Description

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocyclic compounds that have drawn significant attention due to their wide range of biological activities . They are used in many pharmaceutical and industrial applications .


Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .


Molecular Structure Analysis

Quinazoline is a bicyclic compound, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The structure of quinazoline derivatives can be modified by adding various active groups to the quinazoline moiety .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can vary greatly depending on their specific structure. For example, quinazoline itself is a white crystalline powder .

Mechanism of Action

The mechanism of action of quinazoline derivatives can vary depending on their specific structure and the target they interact with. They have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, and more .

Future Directions

Quinazoline derivatives have shown potential in a wide range of applications, from pharmaceuticals to industrial uses . Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing their properties for specific applications.

properties

IUPAC Name

7-fluoro-2-methyl-3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2/c1-15-28-21-13-18(25)3-4-19(21)24(32)30(15)14-16-6-10-29(11-7-16)23(31)17-2-5-20-22(12-17)27-9-8-26-20/h2-5,8-9,12-13,16H,6-7,10-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXSBEMJZLOJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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